Superior Enzyme Specificity Constant (kcat/KM) Compared to Other Phenylalanine Analogs
In studies with bovine α-chymotrypsin, peptide substrates incorporating a 4-nitrophenylalanine residue at the P1 position demonstrated a markedly higher specificity constant (kcat/KM) than those containing other para-substituted phenylalanines or the unsubstituted L-phenylalanine [1]. The nitro group's presence significantly improves the enzyme's catalytic efficiency, making it a superior chromogenic or fluorogenic substrate for activity assays.
| Evidence Dimension | Enzyme Specificity Constant (kcat/KM) |
|---|---|
| Target Compound Data | 6.0 x 10⁵ M⁻¹s⁻¹ (for 4-nitrophenylalanine in a peptide sequence) |
| Comparator Or Baseline | L-phenylalanine (Phe) and other analogs like 4-aminophenylalanine (Phe(p-NH₂)), 4-carboxyphenylalanine (Phe(p-COOH)), etc., in the same peptide sequence |
| Quantified Difference | The 4-nitrophenylalanine-containing peptide exhibited the highest specificity constant among all tested analogs, significantly exceeding that of the unsubstituted Phe and other para-substituted variants [1]. |
| Conditions | Kinetic assay using bovine α-chymotrypsin with the peptide substrate sequence Ac-Phe-Ala-Thr-X-Anb(5,2)-NH₂, where X is the variable phenylalanine analog [1]. |
Why This Matters
For researchers developing enzyme assays or studying protease specificity, the data confirms that a nitro-substituted phenylalanine can dramatically enhance substrate turnover, reducing assay time and increasing sensitivity compared to using a standard phenylalanine.
- [1] Wysocka, M., et al. Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1). Protein and Peptide Letters, 2008, 15(3), 260-264. View Source
